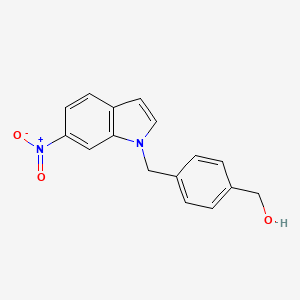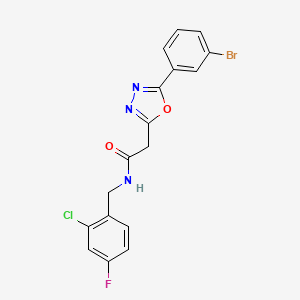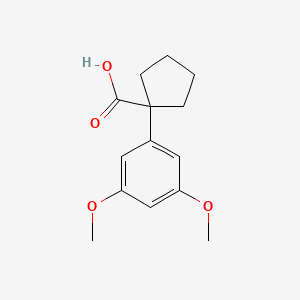
1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is a small molecule inhibitor. It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The molecular formula of “1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is C17H18N2O4S and its molecular weight is 346.4.Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
Anticancer Applications
Indole derivatives, which include compounds similar to MI-2, have been found to possess anticancer properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antiviral Applications
Indole derivatives have also been reported to have antiviral activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . Given the structural similarities, MI-2 might also have potential antiviral applications.
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . Therefore, MI-2 could potentially be used in the treatment of inflammatory diseases.
Antioxidant Applications
Indole derivatives have been reported to have antioxidant activities . This suggests that MI-2 might also serve as an antioxidant, helping to protect cells from damage caused by harmful free radicals.
Antimicrobial Applications
Indole derivatives have shown antimicrobial activities . This suggests that MI-2 could potentially be used in the treatment of various bacterial and fungal infections.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . Therefore, MI-2 could potentially be used in the treatment of diabetes.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that their effects at the molecular and cellular level are diverse and significant .
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-9-13(7-8-16(11)23-2)24(21,22)19-14-6-4-3-5-12(14)10-15(19)17(18)20/h3-9,15H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMLPQGKKYBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)
![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)




![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)